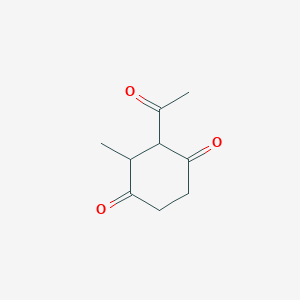
2-Acetyl-3-methylcyclohexane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-methylcyclohexane-1,4-dione, commonly known as acetylacetone, is an organic compound with the chemical formula C5H8O2. It is a colorless liquid with a fruity odor and is widely used in various industrial applications. Acetylacetone is a β-diketone and is a versatile compound that is used as a chelating agent, a solvent, and a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of acetylacetone is not well understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions and other organic compounds. These complexes have been studied for their various properties, including catalytic activity, magnetic properties, and biological activity.
Biochemical and Physiological Effects:
Acetylacetone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in various industrial applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of acetylacetone is its versatility. It can be used as a chelating agent, a solvent, and a precursor for the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available.
One of the limitations of acetylacetone is its low stability. It is prone to decomposition and can react with various compounds, including water and oxygen. It is also highly reactive and can form explosive peroxides in the presence of air.
Zukünftige Richtungen
There are several future directions for the study of acetylacetone. One area of research is the development of new ligands based on acetylacetone for use in coordination chemistry. These ligands could be used to form complexes with metal ions and other organic compounds, with potential applications in catalysis, magnetic materials, and biological systems.
Another area of research is the development of new synthetic methods for acetylacetone and its derivatives. These methods could be used to synthesize new organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Conclusion:
In conclusion, acetylacetone is a versatile compound that has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in coordination chemistry, a solvent for the extraction and purification of organic compounds, and a precursor for the synthesis of various organic compounds. While there are limitations to its use, the compound has many advantages and offers many opportunities for future research.
Synthesemethoden
Acetylacetone can be synthesized by the condensation of ethyl acetate with acetone in the presence of a base such as sodium ethoxide. The reaction produces acetylacetone and ethanol as byproducts. Another method of synthesis involves the reaction of acetic anhydride with acetone in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Acetylacetone has been extensively studied for its various applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their various properties, including catalytic activity, magnetic properties, and biological activity.
Acetylacetone has also been used as a solvent for the extraction and purification of various organic compounds. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
180690-64-6 |
|---|---|
Produktname |
2-Acetyl-3-methylcyclohexane-1,4-dione |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
2-acetyl-3-methylcyclohexane-1,4-dione |
InChI |
InChI=1S/C9H12O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h5,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZICNNDGYGZBTLO-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)CCC1=O)C(=O)C |
Kanonische SMILES |
CC1C(C(=O)CCC1=O)C(=O)C |
Synonyme |
1,4-Cyclohexanedione, 2-acetyl-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



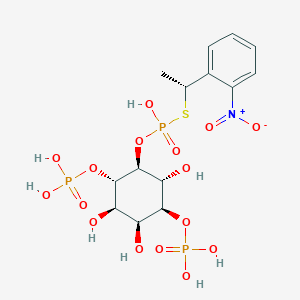

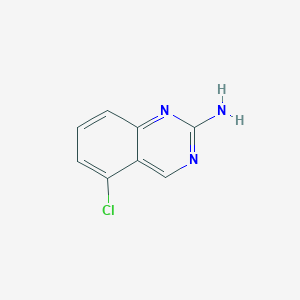
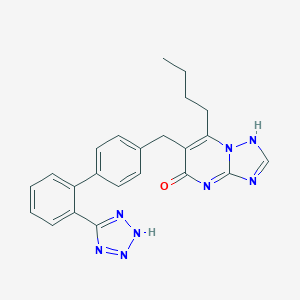



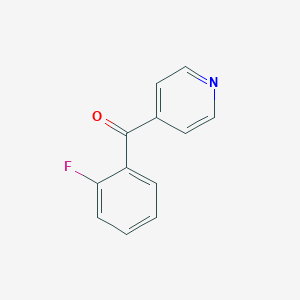
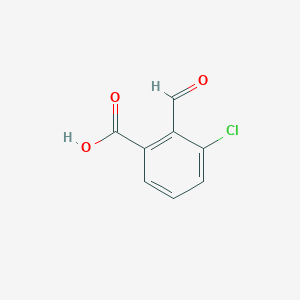
![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)nicotinic acid](/img/structure/B68130.png)
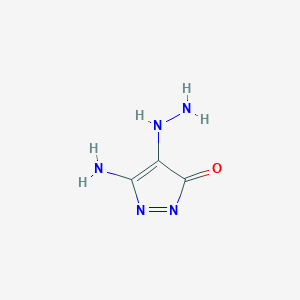
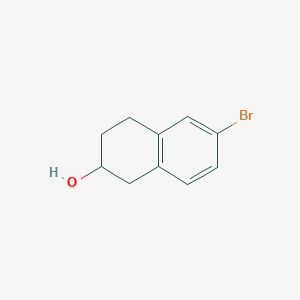
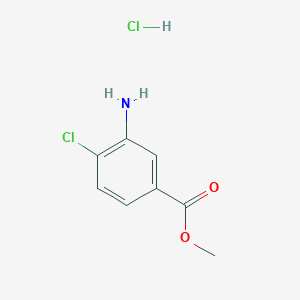
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)